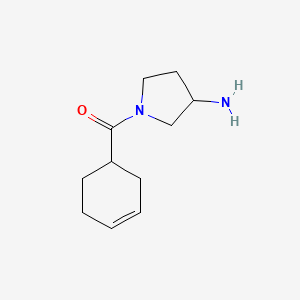
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and a cyclohexene ring connected via a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the pyrrolidine and cyclohexene rings through a methanone linkage, often using a carbonylation reaction with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Reductive Coupling Reactions
The cyclohexene double bond participates in catalytic hydrogenation and reductive coupling. For example:
-
Asymmetric Transfer Hydrogenation (ATH):
Using RuCl(TsDPEN) catalysts, the cyclohexene group undergoes dynamic kinetic resolution to produce diastereomeric alcohols. A study demonstrated a 90% combined yield with a trans/cis ratio >99:1 under Crabtree catalyst conditions .
| Reaction Type | Catalyst | Yield (%) | Selectivity (dr/ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | RuCl(TsDPEN) | 90 | >99:1 dr |
| Pd-Catalyzed Reduction | Pd/C (H₂) | 95 | Retained ee (99%) |
Oxidation Pathways
The cyclohexene moiety undergoes oxidation via Mn-based catalysts:
-
Epoxidation:
Mn(CF₃SO₃)₂ complexes with chiral ligands like (S,S)-N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane catalyze enantioselective epoxidation. Reported turnover numbers (TONs) reach 1,000 with H₂O₂/AcOH . -
C–H Oxygenation:
Secondary C–H bonds adjacent to the ketone group are oxidized to ketones (up to 154 TON ) using Mn-benzoimidazole catalysts .
Mechanistic Insight:
Metal-based oxidation dominates over radical pathways, as evidenced by cyclohexanol/cyclohexanone ratios of 4.9:5.1 .
Nucleophilic Additions to the Ketone
The ketone group reacts with nucleophiles such as Grignard reagents:
-
Methyllithium Addition:
Treatment with CH₃Li/CeCl₃ yields tertiary alcohols (84% yield ) without epimerization .
Amine-Functionalized Reactions
The 3-aminopyrrolidine group participates in:
-
Condensation with Carbonyls:
Reacts with N-aroylmorpholines under LDA to form N-benzyl-2-aroylmorpholin-3-one (90% yield ) . -
Buchwald–Hartwig Amination:
Pd-catalyzed cross-coupling with aryl halides introduces aromatic substituents (e.g., 96% yield for 3,4-dichlorophenyl derivatives) .
Thermal Rearrangements
Under acidic conditions (BF₃·OEt₂/H₂O₂), carbocation rearrangements occur:
科学研究应用
Chemistry
In organic synthesis, (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be used as a building block for more complex molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industrial applications, it can be used in the synthesis of polymers, agrochemicals, or specialty chemicals.
作用机制
The mechanism by which (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone
- (3-Aminopyrrolidin-1-yl)(cyclohex-2-en-1-yl)methanone
- (3-Aminopyrrolidin-1-yl)(cyclohex-4-en-1-yl)methanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interaction with other molecules.
生物活性
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a cyclohexene moiety. This article delves into the biological activities associated with this compound, exploring its potential pharmacological effects, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C12H15N1O, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be analyzed as follows:
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered saturated heterocycle containing one nitrogen atom. |
| Cyclohexene Moiety | An unsaturated six-membered ring that may influence reactivity and biological interactions. |
Biological Activity
The biological activity of this compound is largely inferred from its structural features and the activities of similar compounds. Notably, compounds with analogous structures have been linked to various pharmacological effects, including neuroactivity and potential therapeutic applications in treating neurological disorders.
Predictive Models
Quantitative structure–activity relationship (QSAR) analyses suggest that the compound may exhibit significant biological activity based on its structural characteristics. Such models are essential for predicting how modifications in chemical structure can influence biological interactions.
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Condensation Reactions : Combining starting materials under specific conditions to yield the desired compound.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity or physicochemical properties.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have shown promising results in preclinical studies:
- Neuroactive Properties : Similar pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.
- Kinase Inhibition : Some derivatives have been identified as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylpyrrolidine | Methyl group on pyrrolidine | Neuroactive properties |
| Cyclohexanone | Ketone on cyclohexane | Solvent and intermediate in organic synthesis |
| 4-Aminocyclohexanol | Amino group on cyclohexane | Potential antidepressant activity |
The combination of cyclic structures and functional groups in this compound may confer distinct reactivity and biological interactions compared to these similar compounds.
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
(3-aminopyrrolidin-1-yl)-cyclohex-3-en-1-ylmethanone |
InChI |
InChI=1S/C11H18N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10H,3-8,12H2 |
InChI 键 |
JOHGDKQXZARUDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















